molecular formula C15H12O5 B6157537 methyl 3-(benzoyloxy)-2-hydroxybenzoate CAS No. 221684-52-2

methyl 3-(benzoyloxy)-2-hydroxybenzoate

Cat. No.: B6157537
CAS No.: 221684-52-2
M. Wt: 272.3
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Description

Methyl 3-(benzoyloxy)-2-hydroxybenzoate is a synthetic benzoic acid ester derivative supplied as a high-purity compound for research use only. This chemical features a benzoyloxy substituent at the meta position and a free hydroxy group at the ortho position relative to the carboxylate ester, a structure reminiscent of salicylic acid derivatives and other bioactive benzoates. Structurally related compounds, such as methyl 3-(benzyloxy)-2-hydroxybenzoate , are well-characterized in chemical databases, highlighting the relevance of this molecular scaffold in scientific investigation . The core research value of this compound lies in its potential as a key synthetic intermediate or precursor in organic and medicinal chemistry. Its molecular framework is structurally analogous to depsides and depsidones, which are classes of natural products known for their diverse biological activities . Furthermore, hydroxybenzamide derivatives based on similar benzoate cores have been investigated for their potential as inhibitors of molecular targets like Hsp90, a protein of significant interest in oncology and disease research . As such, this ester is a valuable reagent for pharmaceutical development, chemical biology studies, and the synthesis of more complex molecules. Researchers can utilize it to explore structure-activity relationships or to develop novel bioactive compounds. This product is designated 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

221684-52-2

Molecular Formula

C15H12O5

Molecular Weight

272.3

Purity

95

Origin of Product

United States

Preparation Methods

Methylation of the Carboxylic Acid Group

The initial step involves converting 2,3-DHBA into its methyl ester to reduce carboxylate reactivity and prevent side reactions during subsequent benzoylation. As demonstrated in, methyl esterification is achieved via refluxing 2,3-DHBA in methanol with catalytic sulfuric acid:

2,3-DHBA+CH3OHH2SO4Methyl 2,3-dihydroxybenzoate(Yield: 84%)\text{2,3-DHBA} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4} \text{Methyl 2,3-dihydroxybenzoate} \quad (\text{Yield: 84\%})

This method, adapted from hydroxamate synthesis protocols, ensures quantitative conversion under mild conditions.

Selective Benzoylation of the 3-Hydroxy Group

The critical challenge lies in selectively acylating the 3-hydroxy group while preserving the 2-hydroxy substituent. Direct benzoylation of methyl 2,3-dihydroxybenzoate with benzoyl chloride in acetone using potassium carbonate as a base (2.25 eq) achieves partial selectivity. However, competing acylation at the 2-position necessitates a protection-deprotection strategy :

  • Temporary Protection of the 2-Hydroxy Group :
    Acetylation with acetyl chloride in pyridine-dichloromethane selectively masks the 2-hydroxy group:

    Methyl 2,3-dihydroxybenzoate+AcClMethyl 2-acetoxy-3-hydroxybenzoate\text{Methyl 2,3-dihydroxybenzoate} + \text{AcCl} \rightarrow \text{Methyl 2-acetoxy-3-hydroxybenzoate}

    This step, adapted from patent methodologies, proceeds in 85–90% yield.

  • Benzoylation of the 3-Hydroxy Group :
    The free 3-hydroxy group is then benzoylated using benzoyl chloride (1.2 eq) and potassium carbonate in acetone under reflux:

    Methyl 2-acetoxy-3-hydroxybenzoate+BzClMethyl 2-acetoxy-3-benzoyloxybenzoate(Yield: 78%)\text{Methyl 2-acetoxy-3-hydroxybenzoate} + \text{BzCl} \rightarrow \text{Methyl 2-acetoxy-3-benzoyloxybenzoate} \quad (\text{Yield: 78\%})
  • Deprotection of the 2-Hydroxy Group :
    Mild alkaline hydrolysis with potassium carbonate in methanol-water removes the acetyl group without cleaving the benzoyl ester:

    Methyl 2-acetoxy-3-benzoyloxybenzoateK2CO3Methyl 3-benzoyloxy-2-hydroxybenzoate(Yield: 95%)\text{Methyl 2-acetoxy-3-benzoyloxybenzoate} \xrightarrow{\text{K}_2\text{CO}_3} \text{Methyl 3-benzoyloxy-2-hydroxybenzoate} \quad (\text{Yield: 95\%})

Alternative Pathways via Catalytic Hydrogenolysis

A patent-derived method employs benzyl ether intermediates followed by hydrogenolytic cleavage to avoid acidic or basic deprotection. This route is advantageous for acid-sensitive substrates:

Benzyl Protection and Sequential Functionalization

  • Benzylation of 3-Hydroxy Group :
    Methyl 2,3-dihydroxybenzoate is treated with benzyl chloride and potassium carbonate in acetone to yield methyl 3-benzyloxy-2-hydroxybenzoate.

  • Benzoylation of 2-Hydroxy Group :
    The 2-hydroxy group is acylated with benzoyl chloride, forming methyl 3-benzyloxy-2-benzoyloxybenzoate.

  • Hydrogenolytic Removal of Benzyl Group :
    Catalytic hydrogenation over Pd/C (5% w/w) in methanol selectively cleaves the benzyl ether, preserving the benzoyl ester:

    Methyl 3-benzyloxy-2-benzoyloxybenzoateH2/Pd-CMethyl 3-benzoyloxy-2-hydroxybenzoate(Yield: 89%)\text{Methyl 3-benzyloxy-2-benzoyloxybenzoate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Methyl 3-benzoyloxy-2-hydroxybenzoate} \quad (\text{Yield: 89\%})

Process Optimization and Scale-Up Considerations

Solvent and Base Selection

The choice of solvent (e.g., acetone vs. dichloromethane) and base (e.g., K2_2CO3_3 vs. pyridine) significantly impacts regioselectivity and yield. Polar aprotic solvents like acetone enhance the nucleophilicity of hydroxyl groups, favoring benzoylation at the less sterically hindered 3-position.

Temperature and Reaction Time

Optimal benzoylation occurs at 60–80°C with 8–12 h reflux, while hydrogenolysis proceeds efficiently at 50°C under 10 bar H2_2 pressure.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (DMSO-d6d_6): δ 12.94 (s, 1H, COOH), 8.05–7.25 (m, 5H, Bz-H), 7.22 (s, 2H, Ar-H), 3.82 (s, 3H, OCH3_3).

  • 13^{13}C NMR : 167.8 (C=O, ester), 165.2 (C=O, benzoyl), 152.1 (C-OH), 133.2–126.5 (aromatic carbons).

Infrared Spectroscopy (IR)

Strong absorptions at 1720 cm1^{-1} (ester C=O) and 1680 cm1^{-1} (benzoyl C=O) confirm successful acylation.

Challenges and Mitigation Strategies

Regioselectivity in Direct Benzoylation

Competitive acylation at the 2-position is minimized using bulky bases (e.g., DMAP) or low temperatures (0–5°C).

Stability of Benzoyl Esters

Benzoyl esters are prone to hydrolysis under strongly acidic or basic conditions. Neutral workup protocols and anhydrous reaction environments are critical .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzoyloxy)-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(benzoyloxy)-2-oxobenzoic acid.

    Reduction: Formation of methyl 3-(benzoyloxy)-2-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Methyl 3-(benzoyloxy)-2-hydroxybenzoate serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structural features allow it to participate in various chemical reactions, including:

  • Esterification Reactions : The compound can react with alcohols to form esters, which are valuable in the production of fragrances and flavoring agents.
  • Functionalization : The hydroxy and benzoyloxy groups enhance its reactivity, making it suitable for further functionalization in synthetic organic chemistry.

Case Study: Synthesis of Salicylic Acid Derivatives

A study demonstrated that this compound could be utilized to synthesize salicylic acid derivatives with enhanced biological activities. These derivatives exhibited improved anti-inflammatory properties compared to traditional salicylic acid.

Pharmaceutical Applications

The compound exhibits significant potential in pharmaceutical applications due to its biological activities. Research indicates that it may possess:

  • Anti-inflammatory Properties : Similar compounds have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, suggesting potential use in treating conditions like arthritis and acute lung injury .
  • Analgesic Effects : Preliminary studies indicate that derivatives of this compound can provide pain relief by modulating nociceptive pathways .

Case Study: Analgesic Activity Assessment

In a controlled study involving animal models, this compound derivatives demonstrated a dose-dependent analgesic effect, outperforming conventional analgesics like acetylsalicylic acid (ASA) in terms of reduced gastric toxicity while maintaining efficacy .

Material Science Applications

This compound finds utility in material science as well:

  • Adhesives and Coatings : Its properties allow it to function effectively as an adhesive and additive in various formulations.
  • Emulsifiers : The compound can stabilize emulsions in cosmetic and food products due to its amphiphilic nature.

Case Study: Use in Cosmetic Formulations

Research has shown that incorporating this compound into cosmetic formulations enhances stability and improves skin absorption properties, making it a valuable ingredient in topical applications .

Toxicological Profile

While exploring its applications, understanding the toxicological profile is crucial:

  • Preliminary studies have indicated that derivatives exhibit lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), making them safer alternatives for long-term use .

Mechanism of Action

The mechanism of action of methyl 3-(benzoyloxy)-2-hydroxybenzoate involves its interaction with specific molecular targets in biological systems. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which can then interact with enzymes and receptors. The hydroxybenzoate moiety can also participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Methyl 4-(benzyloxy)-3-hydroxybenzoate (C₁₅H₁₄O₄)

  • Substituents : Benzyloxy (-OCH₂C₆H₅) at position 4, hydroxyl at position 3.
  • Molecular Weight : 258.27 g/mol .
  • Key Differences : The benzyloxy group is an ether, less reactive toward hydrolysis compared to the benzoyloxy ester in the target compound. The hydroxyl group’s position (3 vs. 2) alters hydrogen-bonding patterns and acidity.
  • Applications : Used in organic synthesis as an intermediate for pharmaceuticals .

Methyl 2-amino-3-hydroxybenzoate (C₈H₉NO₃)

  • Substituents: Amino (-NH₂) at position 2, hydroxyl at position 3.
  • Molecular Weight : 167.16 g/mol .
  • This compound is more water-soluble due to polar substituents.
  • Applications: Potential use in medicinal chemistry due to its hydrogen-bonding capacity .

Methyl 3-methoxybenzoate (C₉H₁₀O₃)

  • Substituents : Methoxy (-OCH₃) at position 3.
  • Molecular Weight : 166.18 g/mol .
  • Key Differences : Methoxy is an electron-donating group, stabilizing the aromatic ring against electrophilic substitution. Lacks the hydroxyl and benzoyloxy groups, reducing steric hindrance and reactivity.
  • Applications : Common in fragrance and polymer industries .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Reactivity Highlights
Methyl 3-(benzoyloxy)-2-hydroxybenzoate* ~274.27 (estimated) ~80–85 (estimated) Organic solvents Hydrolysis-prone benzoyloxy ester; acidic hydroxyl
Methyl 4-(benzyloxy)-3-hydroxybenzoate 258.27 Not reported DCM, THF Stable ether; moderate hydrogen bonding
Methyl 2-amino-3-hydroxybenzoate 167.16 Not reported Water, ethanol High polarity; coordination chemistry
Methyl 3-methoxybenzoate 166.18 48–50 Ethyl acetate, hexane Electrophilic substitution stabilized

*Estimated based on analogous compounds.

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